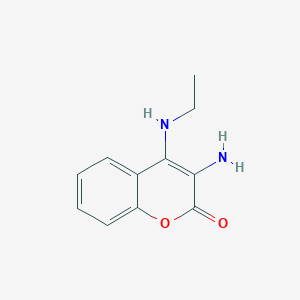

![molecular formula C13H14N8S B5551617 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazine derivatives often involves condensation reactions and has been widely studied for producing various functionalized compounds. For example, derivatives similar to the mentioned compound have been synthesized by reacting 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one with dibromoethane, showcasing the versatility of triazine-based syntheses (Hori et al., 2009). Furthermore, the synthesis of related triazine derivatives involves nucleophilic substitution and condensation reactions that provide a framework for exploring the synthetic pathways for the compound of interest (Sareen et al., 2006).

Molecular Structure Analysis

X-ray crystallography and spectroscopic studies have been pivotal in determining the molecular structures of triazine derivatives. For instance, the crystal structure of a related compound, 6-phenyl-2,3-dihydro-7H-1,3-thiazolo[3,2-b][1,2,4]triazin-7-one, has been characterized, highlighting the complex interactions such as hydrogen bonding and π-π stacking that could also be relevant for the molecular structure analysis of the target compound (Hori et al., 2009).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and more. These reactions often lead to the formation of new heterocyclic systems or functionalization at specific positions on the triazine ring. The reactivity of such compounds is significantly influenced by the substituents on the triazine ring and the presence of electron-donating or withdrawing groups (Collins et al., 1999).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure and the nature of the substituents. Studies on similar compounds have utilized X-ray crystallography to elucidate the crystal packing and hydrogen bonding patterns, which are essential for understanding the compound's physical properties (Dolzhenko et al., 2007).

Chemical Properties Analysis

The chemical properties of "6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine" are influenced by its functional groups and the triazine core. Triazine derivatives are known for their reactivity towards nucleophiles and electrophiles, which facilitates a wide range of chemical transformations. The presence of substituents like the methylthio group and the phenyl group could affect the compound's electron density and, consequently, its reactivity in chemical reactions (Gomha & Shawali, 2002).

Applications De Recherche Scientifique

Electrochemical Sensing and Analysis

Research on Schiff bases, including those related to the triazine family, has demonstrated their effectiveness in the development of selective electrodes for ion sensing. For instance, Upadhyay et al. (2012) explored coated graphite electrodes based on Schiff bases for the potentiometric determination of Sm3+ ions, highlighting their potential in analytical applications for environmental and medicinal plant analysis (Upadhyay et al., 2012).

Material Science and Polymer Chemistry

Yu et al. (2012) described the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, showcasing their thermal stability and organosolubility. This study emphasizes the potential of triazine derivatives in creating high-performance materials with applications in various industries (Yu et al., 2012).

Antimicrobial Agents

Patil et al. (2020) synthesized and evaluated a series of 1,3,5-triazine derivatives as antimicrobial agents, demonstrating the bioactive potential of triazine derivatives against various bacterial and fungal strains. This research underscores the versatility of triazine compounds in developing new antimicrobial strategies (Patil et al., 2020).

Advanced Drug Delivery Systems

Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, illustrating the potential of triazine-based compounds in enhancing the delivery and efficacy of therapeutic agents. This study highlights the intersection of coordination chemistry and drug delivery, offering innovative approaches to treatment (Mattsson et al., 2010).

Antioxidant Evaluation

Maddila et al. (2015) synthesized and evaluated the antioxidant activity of novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives, pointing to the importance of triazine derivatives in developing antioxidants with potential therapeutic applications (Maddila et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8S/c1-21-8-15-20-13(21)22-7-10-17-11(14)19-12(18-10)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,14,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZIIGNMGVAYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)